molecular formula C20H19ClN4O4S2 B4023359 N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide

N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide

Cat. No. B4023359
M. Wt: 479.0 g/mol
InChI Key: ZABSDWCKPYJRJZ-UHFFFAOYSA-N
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Description

This compound represents a class of chemicals that are synthesized for their potential biological activities, often explored in the context of pharmaceutical research and material sciences. Its structure incorporates elements like thiadiazole, methoxybenzamide, and chlorophenoxy, indicative of a complex synthesis pathway and potential for diverse chemical reactivity and properties.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from basic aromatic or heterocyclic substrates, through to the introduction of specific functional groups like amino, methoxy, and chlorophenoxy moieties. Condensation, amidation, and thiation reactions are common, often requiring catalysts and specific conditions to achieve the desired selectivity and yields (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure is often confirmed through techniques such as X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. These methods allow for the determination of bond lengths, angles, and overall geometry, providing insight into the compound's conformation and potential reactivity sites (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical behavior of such compounds can include reactions like nucleophilic substitutions, additions to double bonds, and redox reactions. The presence of functional groups like the thiadiazole and methoxybenzamide influences its reactivity, making it a candidate for further derivatization and application in synthesizing more complex molecules (Gao et al., 2008).

properties

IUPAC Name

N-[5-[2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S2/c1-28-16-5-3-2-4-15(16)18(27)23-19-24-25-20(31-19)30-12-17(26)22-10-11-29-14-8-6-13(21)7-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABSDWCKPYJRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
Reactant of Route 5
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide

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